molecular formula C11H16N2 B1289184 N1-Cyclopentylbenzene-1,2-diamine CAS No. 600725-69-7

N1-Cyclopentylbenzene-1,2-diamine

Cat. No.: B1289184
CAS No.: 600725-69-7
M. Wt: 176.26 g/mol
InChI Key: DWKHLNTXRMLLEJ-UHFFFAOYSA-N
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Description

N1-Cyclopentylbenzene-1,2-diamine is an organic compound with the molecular formula C11H16N2. It is characterized by the presence of a cyclopentyl group attached to a benzene ring, which is further substituted with two amino groups at the 1 and 2 positions.

Scientific Research Applications

N1-Cyclopentylbenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

Although the exact mechanism of action for N1-Cyclopentylbenzene-1,2-diamine is not clear, there are numerous studies that propose possible methods of how similar compounds work .

Safety and Hazards

The safety information for N1-Cyclopentylbenzene-1,2-diamine includes several hazard statements such as H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

Given the prevalence of the 1,2-diamine structures, it seems likely that they will find extensive application in the construction of natural products and drug molecules in the near future . The synthesis of 1,2-diamines, such as N1-Cyclopentylbenzene-1,2-diamine, is an appealing yet challenging approach due to the inhibitory effect of the diamine products to transition metal catalysts and the difficulty in controlling reaction diastereoselectivity and regioselectivity .

Relevant Papers The papers that were analyzed for this response include “Practical and stereoselective electrocatalytic 1,2-diamination of alkenes” published in Nature Communications and “Metal-catalysed 1,2-diamination reactions” published in Nature Chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclopentylbenzene-1,2-diamine typically involves the reaction of cyclopentylamine with ortho-nitrobenzene, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N1-Cyclopentylbenzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N1-Cyclohexylbenzene-1,2-diamine
  • N1-Cyclopropylbenzene-1,2-diamine
  • N1-Cyclobutylbenzene-1,2-diamine

Comparison: N1-Cyclopentylbenzene-1,2-diamine is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties. Compared to its analogs with different cycloalkyl groups, it may exhibit different reactivity and binding affinities, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-N-cyclopentylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKHLNTXRMLLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600725-69-7
Record name 1-N-cyclopentylbenzene-1.2-diamine
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